

Commercial Availability and Applications of 4-tert-butylstyrene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-tert-Butylstyrene**

Cat. No.: **B155148**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-tert-butylstyrene (TBS) is a versatile aromatic monomer that serves as a crucial building block in the synthesis of specialized polymers. Its bulky tert-butyl group imparts unique properties to the resulting polymers, including altered solubility, thermal stability, and hydrophobicity, making them suitable for a range of applications from microelectronics to potential biomaterials. This technical guide provides an in-depth overview of the commercial availability of **4-tert-butylstyrene**, its key suppliers, and typical product specifications. Furthermore, it details essential experimental protocols for monomer purification, polymerization, and quality control, and explores the applications of poly(**4-tert-butylstyrene**) in various research and development fields.

Commercial Availability and Suppliers

4-tert-butylstyrene is readily available from a variety of chemical suppliers, catering to both research and industrial scales. The purity of the commercially available monomer typically ranges from 90% to over 99%, and it is commonly supplied with an inhibitor, such as 4-tert-butylcatechol (TBC), to prevent premature polymerization during storage and transport.

Major Suppliers and Product Specifications

The following table summarizes prominent suppliers of **4-tert-butylstyrene** and their typical product offerings. It is important to note that specifications and availability are subject to change, and it is recommended to consult the suppliers directly for the most current information.

Supplier	CAS Number	Purity	Stabilizer	Available Quantities
Sigma-Aldrich (Merck)	1746-23-2	≥93%	≤100 ppm 4-tert-butylcatechol	5g, 25g, 100g, 250mL
Thermo Scientific (Alfa Aesar)	1746-23-2	94%	~50 ppm 4-tert-butylcatechol	100mL, 500mL
TCI America	1746-23-2	>90.0% (GC)	Stabilized with TBC	25mL, 500mL
Santa Cruz Biotechnology	1746-23-2	94%	50ppm 4-tert-butylcatechol	Contact for availability
BLD Pharmatech	1746-23-2	≥95%	Stabilized	25g, 100g, 500g
ChemScene	1746-23-2	90%	Stabilized with TBC	1g, 5g, 10g

Physicochemical Properties

A summary of the key physical and chemical properties of **4-tert-butylstyrene** is provided in the table below. This data is essential for handling, storage, and experimental design.

Property	Value
Molecular Formula	C ₁₂ H ₁₆
Molecular Weight	160.26 g/mol
Appearance	Colorless liquid
Density	0.875 g/mL at 25 °C[1]
Boiling Point	91-92 °C at 9 mmHg[1]
Refractive Index	n _{20/D} 1.526[1]
Flash Point	81 °C
Solubility	Insoluble in water; soluble in methanol, THF, toluene, and CHCl ₃ .[2]
Storage Temperature	2-8°C, often recommended to be stored under an inert atmosphere.[1]

Experimental Protocols

Monomer Purification: Removal of Inhibitor

For polymerization reactions, especially living polymerizations, it is crucial to remove the inhibitor. A common procedure involves washing the monomer with an aqueous base.

Methodology:

- Place the **4-tert-butylstyrene** monomer in a separatory funnel.
- Add an equal volume of a 10% aqueous sodium hydroxide (NaOH) solution.
- Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
- Allow the layers to separate and drain the lower aqueous layer.
- Repeat the washing step with 10% NaOH solution two more times.
- Wash the monomer with distilled water until the aqueous layer is neutral (test with pH paper).

- Dry the inhibitor-free monomer over an anhydrous drying agent, such as magnesium sulfate ($MgSO_4$) or calcium hydride (CaH_2).
- Filter the monomer to remove the drying agent.
- For highly sensitive polymerization techniques, the purified monomer can be further distilled under reduced pressure.[1][3]

Anionic Polymerization of 4-tert-butylstyrene

Living anionic polymerization is a common method to synthesize poly(4-tert-butylstyrene) with a well-defined molecular weight and a narrow molecular weight distribution.[2]

Materials:

- Purified **4-tert-butylstyrene** monomer
- Anhydrous tetrahydrofuran (THF) as the solvent
- sec-Butyllithium (sec-BuLi) as the initiator
- Anhydrous methanol for termination
- High-vacuum line and glassware (baked and flame-dried before use)

Procedure:

- Under an inert atmosphere (e.g., argon or nitrogen), add the desired amount of anhydrous THF to a reaction flask equipped with a magnetic stir bar.
- Cool the flask to -78 °C using a dry ice/acetone bath.
- Inject the purified **4-tert-butylstyrene** monomer into the reaction flask.
- Slowly add the calculated amount of sec-BuLi initiator to the stirred solution. The amount of initiator will determine the target molecular weight of the polymer.
- The polymerization is typically very fast in THF at this temperature. Allow the reaction to proceed for a designated time (e.g., 1-2 hours) to ensure complete monomer conversion.

- Terminate the polymerization by adding a small amount of anhydrous methanol. The characteristic color of the living anions should disappear.
- Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol.
- Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.[2]
[4]

Quality Control: Purity Assessment by Gas Chromatography (GC)

Gas chromatography is a standard method to assess the purity of the **4-tert-butylstyrene** monomer and to detect any impurities.

Instrumentation and Conditions (Example):

- Gas Chromatograph: Agilent Intuvo 9000 GC or equivalent.[5]
- Detector: Flame Ionization Detector (FID).[5]
- Column: Agilent Intuvo HP-Innowax, 60 m × 0.32 mm, 0.5 μ m.[5]
- Carrier Gas: Helium at a constant flow of 2.1 mL/min.[5]
- Inlet Temperature: 270 °C with a split ratio of 100:1.[5]
- Injection Volume: 0.5 μ L.[5]
- Oven Temperature Program: Hold at 60 °C for 10 minutes, then ramp at 5 °C/min to 150 °C and hold for 10 minutes.[5]
- Detector Temperature: 300 °C.[5]

Procedure:

- Prepare a dilute solution of the **4-tert-butylstyrene** sample in a suitable solvent (e.g., dichloromethane).

- Inject the sample into the GC.
- Analyze the resulting chromatogram. The purity can be determined by the area percentage of the main peak corresponding to **4-tert-butylstyrene**.[\[6\]](#)

Structural Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of **4-tert-butylstyrene**.

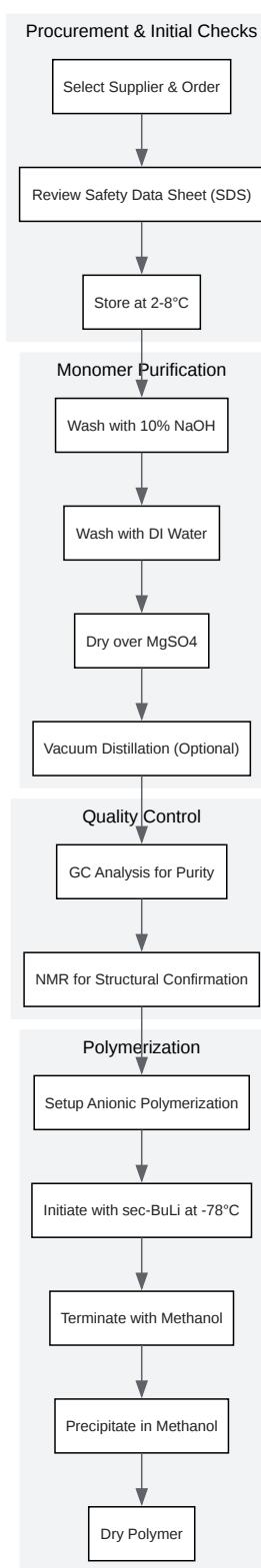
- ^1H NMR (400 MHz, CDCl_3): δ 7.36 (s, 4H, aromatic), 6.71 (dd, $J = 17.6, 10.9$ Hz, 1H, vinyl), 5.72 (d, $J = 17.6$ Hz, 1H, vinyl), 5.20 (d, $J = 10.9$ Hz, 1H, vinyl), 1.33 (s, 9H, tert-butyl).[\[2\]](#)
- ^{13}C NMR (101 MHz, CDCl_3): δ 151.0, 136.7, 135.0, 126.1, 125.6, 113.2, 34.7, 31.4.[\[2\]](#)

Applications in Research and Development

The unique properties of poly(**4-tert-butylstyrene**) (PTBS) make it a material of interest in several advanced applications.

Microelectronics and Lithography

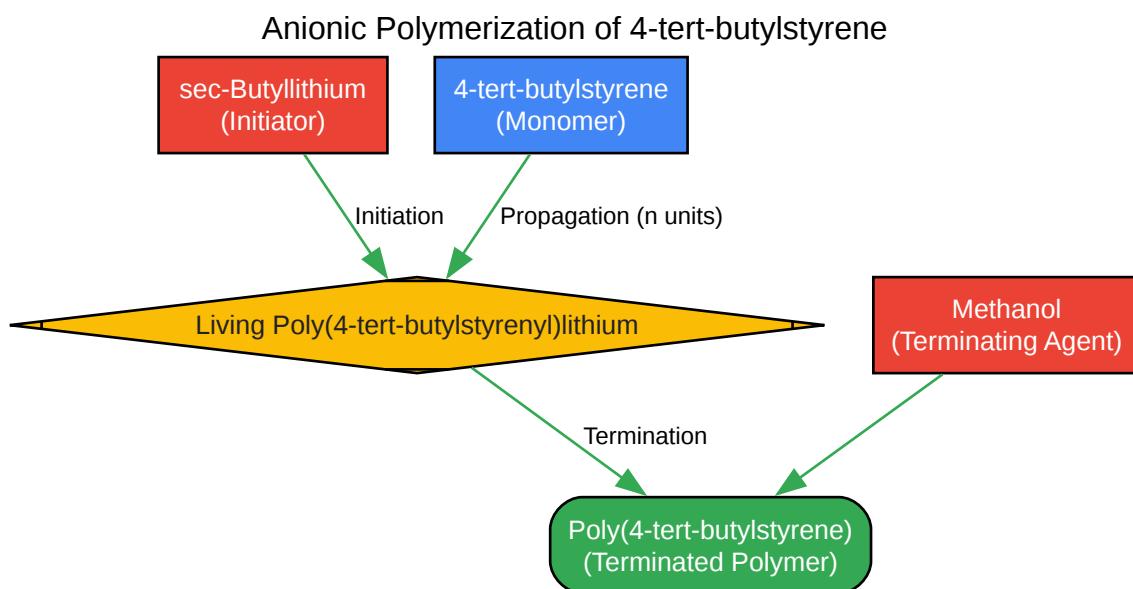
PTBS and its block copolymers are being investigated for applications in microelectronics, particularly in directed self-assembly (DSA) for next-generation lithography. The presence of the tert-butyl group influences the Flory-Huggins interaction parameter (χ) in block copolymers, which is a critical factor for achieving smaller feature sizes in nanopatterning.[\[7\]](#)


Drug Delivery

While less common than other polymers, styrenic block copolymers have been explored for biomaterial and drug delivery applications.[\[6\]](#) The hydrophobic nature of PTBS could be utilized in the formation of amphiphilic block copolymers that self-assemble into micelles or nanoparticles for the encapsulation of hydrophobic drugs. Further research is needed to fully explore the potential of PTBS-based systems in this area.

Visualizations

Logical Workflow for Monomer Handling and Polymerization


Workflow for 4-tert-butylstyrene Usage

[Click to download full resolution via product page](#)

Caption: A logical workflow for the procurement, purification, quality control, and polymerization of **4-tert-butylstyrene**.

Anionic Polymerization Pathway

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Styrene Monomer/inhibitor Separation - Student - Cheresources.com Community [cheresources.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. polymersource.ca [polymersource.ca]
- 5. agilent.com [agilent.com]

- 6. birchbiotech.com [birchbiotech.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Commercial Availability and Applications of 4-tert-butylstyrene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b155148#commercial-availability-and-suppliers-of-4-tert-butylstyrene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com